molecular formula C3H10ClN B587661 Trimethylamine-d9 Hydrochloride CAS No. 18856-86-5

Trimethylamine-d9 Hydrochloride

Cat. No.: B587661
CAS No.: 18856-86-5
M. Wt: 104.625
InChI Key: SZYJELPVAFJOGJ-KYRNGWDOSA-N
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Description

Trimethylamine-d9 Hydrochloride is a deuterated form of trimethylamine hydrochloride, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy. The deuterium atoms provide a distinct advantage in tracing and analyzing chemical reactions and molecular interactions.

Biochemical Analysis

Biochemical Properties

Trimethylamine-d9 Hydrochloride, like its non-deuterated counterpart, is involved in several biochemical reactions. It is primarily metabolized into Trimethylamine N-oxide (TMAO) by gut microbiota . This process involves the interaction with various enzymes and proteins, including flavin monooxygenases (FMOs) in the liver, which oxidize TMA into TMAO . The nature of these interactions is enzymatic, where this compound serves as a substrate.

Cellular Effects

This compound, through its metabolite TMAO, can have various effects on cells and cellular processes. TMAO has been linked to adverse cardiovascular outcomes . It influences cell function by affecting bile acid metabolism, unfolded protein response, and oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to TMAO. This process is facilitated by the action of FMOs in the liver, which oxidize TMA into TMAO . This transformation allows TMAO to exert its effects at the molecular level, including potential changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, plasma TMAO levels can be detected as early as 15 minutes after oral administration of its precursor, and remain elevated for up to 6 hours . This suggests that this compound is rapidly metabolized and its effects can be observed shortly after administration .

Metabolic Pathways

This compound is involved in the TMAO metabolic pathway. Dietary precursors such as choline, L-carnitine, and betaine are metabolized into TMA by gut microbiota . TMA is then absorbed into the bloodstream and transformed into TMAO by hepatic FMOs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethylamine-d9 Hydrochloride typically involves the reaction of deuterated methyl iodide (CD3I) with ammonia (NH3) in the presence of a deuterated solvent. The reaction proceeds as follows:

3CD3I+NH3(CD3)3N+3HI3 CD3I + NH3 \rightarrow (CD3)3N + 3 HI 3CD3I+NH3→(CD3)3N+3HI

The resulting Trimethylamine-d9 is then treated with hydrochloric acid (HCl) to form this compound:

(CD3)3N+HCl(CD3)3NHCl(CD3)3N + HCl \rightarrow (CD3)3N \cdot HCl (CD3)3N+HCl→(CD3)3N⋅HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the isotopic purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethylamine-d9 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form Trimethylamine-d9 N-oxide.

    Substitution: It can participate in nucleophilic substitution reactions, where the trimethylamine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Substitution: Typical reagents include alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Trimethylamine-d9 N-oxide.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Trimethylamine-d9 Hydrochloride is widely used in scientific research due to its deuterated nature. Some key applications include:

    NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, making it easier to trace and analyze chemical reactions.

    Isotope Labeling: Used in metabolic studies to trace the pathways and interactions of trimethylamine in biological systems.

    Pharmaceutical Research: Helps in studying the metabolism and pharmacokinetics of drugs containing trimethylamine moieties.

    Chemical Synthesis: Used as a building block in the synthesis of deuterated compounds for various applications.

Comparison with Similar Compounds

Similar Compounds

    Trimethylamine Hydrochloride: The non-deuterated form of the compound.

    Trimethylamine-d9 N-oxide: The oxidized form of Trimethylamine-d9.

    Triethylamine Hydrochloride: A similar compound with ethyl groups instead of methyl groups.

Uniqueness

Trimethylamine-d9 Hydrochloride is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for more precise tracing and analysis of chemical reactions and molecular interactions compared to its non-deuterated counterparts.

Biological Activity

Trimethylamine-d9 Hydrochloride (TMA-d9) is a deuterated analog of trimethylamine (TMA), a compound produced by gut microbiota during the metabolism of dietary quaternary amines, particularly choline and carnitine. Understanding the biological activity of TMA-d9 is crucial for its applications in metabolic studies, pharmacokinetics, and its role in health and disease.

TMA-d9 is primarily involved in biochemical reactions leading to the formation of trimethylamine N-oxide (TMAO), a metabolite associated with various health issues, particularly cardiovascular diseases. The metabolic pathway can be summarized as follows:

  • Production : TMA is produced from dietary sources by gut microbiota.
  • Oxidation : In the liver, TMA is oxidized to TMAO by flavin-containing monooxygenases (FMOs), predominantly FMO3.
  • Health Implications : Elevated levels of TMAO have been linked to increased risk of cardiovascular diseases and chronic kidney disease due to its pro-inflammatory effects .

Pharmacokinetics

Research on the pharmacokinetics of TMA and TMAO has shown that after oral administration, plasma levels of TMAO can be detected as early as 15 minutes, peaking within a few hours and remaining elevated for up to 6 hours. This rapid metabolism highlights the importance of TMA-d9 in tracing metabolic pathways in clinical studies.

TMA-d9 exhibits several biochemical properties that are significant for research:

  • Metabolism : Like its non-deuterated counterpart, TMA-d9 is metabolized into TMAO by gut microbiota.
  • Cellular Effects : The metabolite TMAO can influence cellular processes, including inflammation and lipid metabolism, which are critical in understanding cardiovascular health .
  • Molecular Mechanism : The conversion from TMA to TMAO involves oxidative processes facilitated by FMOs, which underscores the compound's role in metabolic pathways .

Case Studies

Several studies have investigated the implications of TMA and its derivatives in human health:

  • Cardiovascular Disease : A study demonstrated that inhibition of gut microbial enzymes responsible for converting choline into TMA significantly reduced plasma levels of TMA and TMAO, thereby decreasing the risk of cardiovascular events in animal models .
  • Chronic Kidney Disease : Elevated levels of TMAO have been associated with worsening renal function and increased mortality in patients with chronic kidney disease, indicating a potential biomarker for disease progression .

Research Applications

TMA-d9 has diverse applications in scientific research:

  • NMR Spectroscopy : The presence of deuterium allows for distinct signals in NMR spectra, facilitating the tracing of chemical reactions involving trimethylamine derivatives.
  • Isotope Labeling : Used extensively in metabolic studies to track the pathways and interactions of trimethylamine within biological systems.
  • Pharmaceutical Research : Assists in studying the metabolism and pharmacokinetics of drugs containing trimethylamine moieties .

Properties

IUPAC Name

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYJELPVAFJOGJ-KYRNGWDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746130
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18856-86-5
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18856-86-5
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